5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C14H17N5O3S2 and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.07728177 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
F2465-0079, also known as Oral Semaglutide , primarily targets the glucagon-like peptide 1 (GLP-1) receptors . These receptors play a crucial role in the regulation of blood glucose levels .
Mode of Action
F2465-0079 acts as an agonist at the GLP-1 receptors . It stimulates glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon secretion from pancreatic α-cells, and delays gastric emptying . This interaction with the GLP-1 receptors leads to a decrease in blood glucose levels .
Biochemical Pathways
The primary biochemical pathway affected by F2465-0079 is the insulin signaling pathway . By stimulating insulin secretion, F2465-0079 enhances the uptake of glucose by cells, thereby reducing blood glucose levels . Additionally, by suppressing glucagon secretion, it prevents the liver from producing excess glucose .
Pharmacokinetics
Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion . These factors significantly impact the bioavailability of a drug and its therapeutic effects .
Result of Action
The action of F2465-0079 results in lowered blood glucose levels . This is achieved through the stimulation of insulin secretion, suppression of glucagon secretion, and delayed gastric emptying . These effects make F2465-0079 beneficial for the management of type 2 diabetes .
Action Environment
The action, efficacy, and stability of F2465-0079 can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the drug. Additionally, individual physiological factors such as renal function, genetic makeup, sex, and age can influence the pharmacokinetic parameters of the drug .
Properties
IUPAC Name |
5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S2/c1-8-16-17-14(23-8)15-13(20)11-6-12(9-2-3-9)19(18-11)10-4-5-24(21,22)7-10/h6,9-10H,2-5,7H2,1H3,(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYQESZLQVDZBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NN(C(=C2)C3CC3)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.